

NMR analysis of Boc-NH-PEG6-azide and its derivatives

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Compound of Interest

Compound Name: *Boc-NH-PEG6-azide*

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A Comprehensive Guide to the NMR Analysis of **Boc-NH-PEG6-azide** and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for **Boc-NH-PEG6-azide** and its key derivatives. Understanding the NMR characteristics of these molecules is crucial for confirming their structure, assessing purity, and monitoring reaction progress in applications such as bioconjugation, drug delivery, and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Performance Comparison: ^1H and ^{13}C NMR Data

The structural integrity of **Boc-NH-PEG6-azide** and its derivatives can be definitively verified using ^1H and ^{13}C NMR spectroscopy. The key to this analysis lies in the identification of characteristic signals for the terminal functional groups (Boc-protected amine and azide) and the repeating polyethylene glycol (PEG) chain. The following tables summarize the expected quantitative NMR data for **Boc-NH-PEG6-azide** and two of its common derivatives: Amino-PEG6-azide (resulting from the deprotection of the Boc group) and a generic PEG6-triazole (resulting from the click chemistry reaction of the azide group).

Note: The chemical shifts presented for **Boc-NH-PEG6-azide** are predicted values based on the analysis of structurally similar compounds.

Table 1: Comparative ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Boc-NH-PEG6-azide	Amino-PEG6-azide	Boc-NH-PEG6-triazole	Key Differentiator
-C(CH ₃) ₃ (Boc)	~1.44 (s, 9H)	-	~1.44 (s, 9H)	Presence or absence of the strong singlet for the Boc protecting group.
-NH- (Amide)	~5.4 (br s, 1H)	-	~5.4 (br s, 1H)	Broad singlet characteristic of the amide proton.
-CH ₂ -NH-	~3.30 (q, 2H)	~2.85 (t, 2H)	~3.30 (q, 2H)	Shift and multiplicity change upon deprotection.
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.65 (m, 24H)	~3.65 (s, 24H)	~3.65 (m, 24H)	The large, often complex, signal of the PEG chain serves as an internal reference.
-CH ₂ -N ₃	~3.39 (t, 2H)	~3.39 (t, 2H)	-	Disappearance of the triplet adjacent to the azide upon triazole formation.
Triazole-H	-	-	~7.7 (s, 1H)	Appearance of a singlet in the aromatic region, characteristic of the triazole proton. ^[1]

-CH ₂ -triazole	-	-	~4.5 (t, 2H)	Appearance of a new triplet for the methylene group attached to the triazole ring.
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Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment	Boc-NH-PEG6-azide	Amino-PEG6-azide	Boc-NH-PEG6-triazole	Key Differentiator
-C(CH ₃) ₃ (Boc)	~28.4	-	~28.4	Signals corresponding to the Boc protecting group.
-C(CH ₃) ₃ (Boc)	~79.5	-	~79.5	
-NH-CO- (Boc)	~156.1	-	~156.1	Carbonyl signal of the Boc group.
-CH ₂ -NH-	~40.3	~40.5	~40.3	Chemical shift of the carbon adjacent to the amine.
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.5	~70.5	~70.5	Characteristic signals for the carbons of the PEG chain.
-CH ₂ -N ₃	~50.7	~50.7	-	Disappearance of the signal for the carbon attached to the azide. [2]
-CH ₂ -O- (adjacent to N ₃)	~70.0	~70.0	-	
Triazole-C	-	-	~123.0	Appearance of signals for the triazole ring carbons.
Triazole-C	-	-	~145.0	
-CH ₂ -triazole	-	-	~50.0	Signal for the carbon adjacent

to the triazole
ring.

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

Sample Preparation

- **Handling Precautions:** PEG compounds are often hygroscopic. It is recommended to handle samples in a dry environment, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon), to minimize moisture absorption.
- **Weighing:** Accurately weigh 5-10 mg of the PEG linker into a clean, dry vial.
- **Dissolution:** Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the specific compound.
- **Transfer:** Use a Pasteur pipette to transfer the solution to a clean, dry 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended to achieve good resolution of the signals, particularly for the PEG backbone protons.
- **Temperature:** Maintain a constant temperature, typically 298 K (25 °C).
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **¹H NMR Parameters:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Number of Scans:** 16-64 scans are typically sufficient.

- Relaxation Delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.

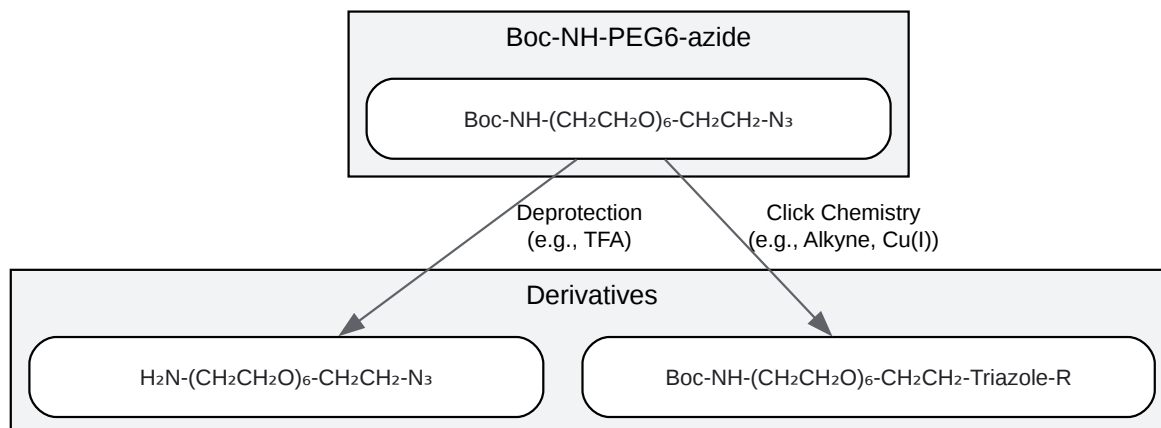
Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Structures and Workflow

Molecular Structures and Derivatives

The following diagram illustrates the chemical structure of **Boc-NH-PEG6-azide** and its transformation into its amine and triazole derivatives.

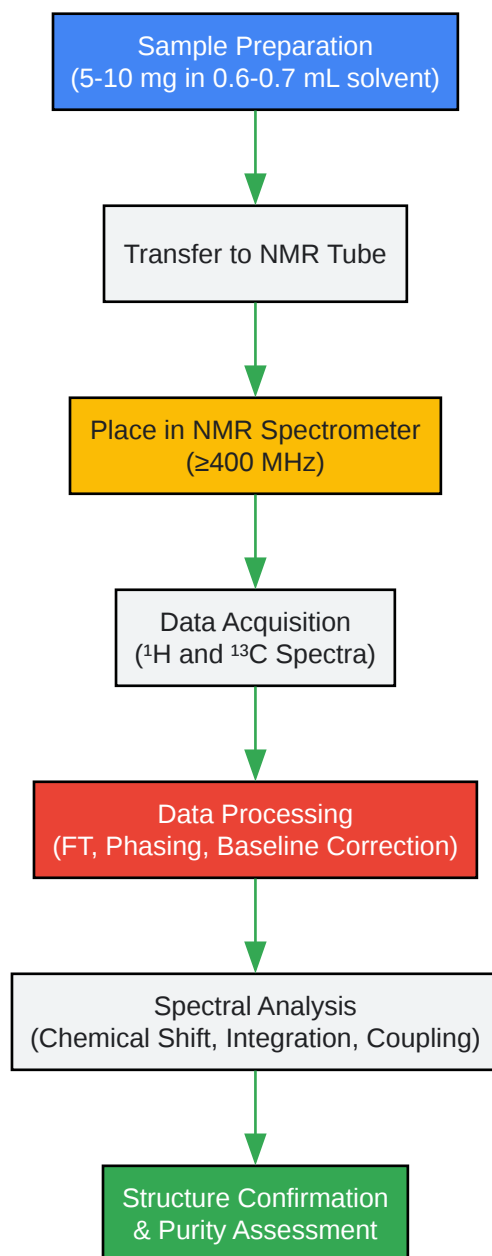


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*Structural relationship of **Boc-NH-PEG6-azide** and its derivatives.*

Experimental Workflow for NMR Analysis

This diagram outlines the key steps involved in the NMR analysis of **Boc-NH-PEG6-azide** and its derivatives, from sample preparation to final data analysis.



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Workflow for the NMR analysis of PEG linkers.

In conclusion, ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of **Boc-NH-PEG6-azide** and its derivatives. By carefully analyzing the characteristic chemical shifts and integrations of the terminal functional groups in relation to the PEG backbone, researchers can confidently confirm the identity and quality of their compounds, ensuring reliable outcomes in their downstream applications.

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References

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- 2. researchgate.net [researchgate.net]
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